ALDH3A1 Inhibition Potency Advantage Over Unsubstituted Benzylthio Analog
In a head-to-head enzyme inhibition screen using human ALDH3A1, the 2-methylbenzylsulfanyl-bearing compound (US9328112, B37) exhibited an IC₅₀ of 1,000 nM, whereas the unsubstituted 4-(benzylsulfanyl)benzaldehyde showed an IC₅₀ of 16,000 nM under comparable assay conditions. This represents a 16-fold potency advantage conferred specifically by the ortho-methyl group on the benzyl ring. [1] [2]
| Evidence Dimension | ALDH3A1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM |
| Comparator Or Baseline | 4-(Benzylsulfanyl)benzaldehyde: IC₅₀ = 16,000 nM |
| Quantified Difference | 16-fold lower IC₅₀ (more potent) |
| Conditions | Human ALDH3A1, benzaldehyde substrate (50–800 μM), NADP⁺ 1.5 mM, pH 7.5, 1 min preincubation, spectrophotometric detection. Data from US9320722 patent series. |
Why This Matters
A 16-fold potency difference is sufficient to alter hit-to-lead progression decisions, making the 2-methylbenzyl analog the preferred starting point for ALDH3A1-targeted SAR programs.
- [1] BindingDB. BDBM50447069: US9328112 compound B37 – IC₅₀ = 1,000 nM vs. human ALDH3A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069 View Source
- [2] BindingDB. BDBM223452: 4-(benzylsulfanyl)benzaldehyde – IC₅₀ = 16,000 nM vs. human ALDH3A1. https://www.bindingdb.org/ View Source
